4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine
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Overview
Description
4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine is a complex organic compound that features multiple heterocyclic structures. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic synthesis. The process may include:
Formation of the imidazo[1,2-b]pyridazin-6-yloxy moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Incorporation of the pyrazole moiety: This can be done through condensation reactions with suitable pyrazole derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development. Studies could focus on its potential as an enzyme inhibitor or receptor modulator.
Medicine
If the compound shows promising biological activity, it could be developed into therapeutic agents for various diseases.
Industry
In the industrial sector, the compound might be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine analogs: Compounds with similar structures but different substituents.
Other heterocyclic compounds: Compounds containing imidazo[1,2-b]pyridazin or pyrazole moieties.
Uniqueness
The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C18H22N6O3 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H22N6O3/c1-22-11-14(17(21-22)26-2)18(25)23-8-5-13(6-9-23)12-27-16-4-3-15-19-7-10-24(15)20-16/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3 |
InChI Key |
QOMUWOSBCMGWIM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Origin of Product |
United States |
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